

Paromomycin for the Treatment of Visceral Leishmaniasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, particularly in developing countries. The emergence of resistance to first-line therapies has necessitated the development and deployment of alternative treatments. **Paromomycin**, an aminoglycoside antibiotic, has emerged as a crucial component in the therapeutic arsenal against VL. This technical guide provides a comprehensive overview of **paromomycin**, focusing on its mechanism of action, clinical efficacy, resistance patterns, and the experimental protocols used in its evaluation.

Mechanism of Action

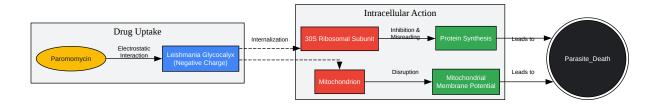
Paromomycin exerts its leishmanicidal effect primarily by targeting the parasite's protein synthesis machinery. As an aminoglycoside, it binds to the 16S rRNA of the 30S ribosomal subunit.[1] This interaction disrupts the translation process in two key ways: it causes misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA strand.[1] The resulting production of non-functional or truncated proteins is detrimental to the parasite's survival.

Beyond its direct impact on protein synthesis, studies suggest that **paromomycin** also affects the parasite's mitochondrial function. Exposure to the drug leads to a significant decrease in the mitochondrial membrane potential, indicating that this organelle may be an ultimate target.



[2][3] This disruption of mitochondrial function further compromises the parasite's energy metabolism and contributes to its demise.

The initial uptake of **paromomycin** by Leishmania donovani is a rapid, non-saturable process that is largely independent of temperature and metabolic inhibitors.[2][3] This suggests a mechanism involving the binding of the cationic **paromomycin** molecule to the negatively charged glycocalyx on the parasite's surface.[2][3]



Click to download full resolution via product page

Paromomycin's dual action on protein synthesis and mitochondria.

In Vitro and In Vivo Efficacy

Paromomycin has demonstrated significant activity against both the promastigote and amastigote stages of L. donovani. The intracellular amastigote, the clinically relevant form of the parasite residing within host macrophages, is generally more susceptible to the drug than the promastigote form found in the insect vector.[4]

In Vitro Susceptibility

The following table summarizes the in vitro activity of **paromomycin** against L. donovani.



| Parasite Stage | Drug Concentration Metric | Value Range (μM) | Reference |
|------------------------------|---------------------------------|------------------|-----------|
| Promastigotes | ED50 | 29.8 ± 2.5 | [4] |
| Intracellular Amastigotes | ED50 | 3.9 ± 0.3 | [4] |
| Promastigotes | IC50 | 6 - 50 | [4] |
| Intracellular Amastigotes | IC50 | 8 - 48.81 | [4] |

ED50: 50% effective dose; IC50: 50% inhibitory concentration. Values can vary between different parasite strains and experimental conditions.

Animal Model Efficacy

Studies in animal models, such as the Syrian hamster, have been instrumental in establishing the in vivo efficacy of **paromomycin** and for studying the development of resistance.[5] These models have confirmed the antileishmanial activity of the drug and have been used to evaluate different treatment regimens and combination therapies.[6]

Clinical Efficacy and Dosing Regimens

Clinical trials have established **paromomycin** as an effective treatment for visceral leishmaniasis, both as a monotherapy and in combination with other drugs.[6][7] It is considered an inexpensive and effective alternative, particularly in regions with resistance to traditional antileishmanial drugs.[6][7]

Monotherapy



| Region | Dosage | Duration | Cure Rate (at 6 months) | Reference |
|--------|-------------------------|----------|----------------------------|--------------|
| India | 11 mg/kg/day | 21 days | >94% | [8] |
| India | Intramuscular injection | 21 days | 94.6% | [9] |
| Sudan | 15 mg/kg/day | 21 days | <50% | [10] |
| Sudan | 20 mg/kg/day | 21 days | 80.0% | [10][11][12] |
| Sudan | 15 mg/kg/day | 28 days | 81.0% | [10][11][12] |

Combination Therapy

To enhance efficacy, shorten treatment duration, and potentially delay the onset of resistance, **paromomycin** is often used in combination with other antileishmanial drugs.[13][14]

| Combinatio n | Region | Dosage | Duration | Cure Rate | Reference |
|---|-------------------|--|----------|--------------|-----------|
| Paromomycin + Miltefosine | Eastern Africa | PM: 20 mg/kg/day, MF: Allometric | 14 days | 91.2% (mITT) | [15] |
| Paromomycin + Sodium Stibogluconat e | Eastern Africa | PM: 15 mg/kg/day, SSG: 20 mg/kg/day | 17 days | 91.8% (mITT) | [15] |

mITT: modified intention-to-treat.

Pharmacokinetics

Following intramuscular administration, **paromomycin** is rapidly absorbed.[9] It is a hydrophilic molecule that is primarily excreted unchanged by the kidneys through glomerular filtration.[16] [17] **Paromomycin** is eliminated from the body faster than other antileishmanial drugs.[16]

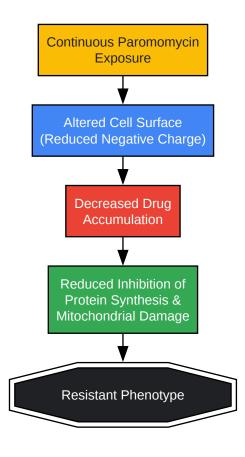


Pharmacokinetic studies have shown that the drug does not accumulate significantly during a standard treatment course.[9]

| Parameter | Value | Condition | Reference |
|--------------------------------|------------------|-------------|-----------|
| Cmax (after 12 or 15 mg/kg IV) | 22.4 ± 3.2 μg/mL | Single dose | [8] |
| Time to Cmax | 1.34 h | Single dose | [8] |

Mechanisms of Resistance

The emergence of drug resistance is a significant threat to the long-term efficacy of **paromomycin**.[13] Laboratory studies have shown that resistance can be selected for in L. donovani.[2][5] The primary mechanism of resistance identified is a reduction in drug accumulation within the parasite.[2][3][18] This is associated with a significant decrease in the initial binding of **paromomycin** to the cell surface.[2][3] Resistant parasites exhibit less pronounced drug-induced reductions in mitochondrial membrane potential and protein synthesis inhibition compared to their susceptible counterparts.[2][3]





Click to download full resolution via product page

Logical flow of the development of **paromomycin** resistance.

Experimental Protocols In Vitro Susceptibility Testing of Promastigotes

This protocol is used to determine the 50% inhibitory concentration (IC50) of **paromomycin** against the promastigote stage of L. donovani.

- Parasite Culture:L. donovani promastigotes are cultured in appropriate media (e.g., M199 or HOMEM) supplemented with fetal bovine serum at 25°C.
- Drug Dilution: A stock solution of paromomycin is prepared and serially diluted to create a range of concentrations.
- Assay Setup: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at
 a specific density. The serially diluted drug is then added to the wells. Control wells with no
 drug are included.
- Incubation: The plate is incubated at 25°C for 72 hours.
- Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.
- Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is determined by non-linear regression analysis.

In Vitro Susceptibility Testing of Intracellular Amastigotes

This protocol assesses the efficacy of **paromomycin** against the clinically relevant intracellular amastigote stage.

 Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured and seeded in 96-well plates.

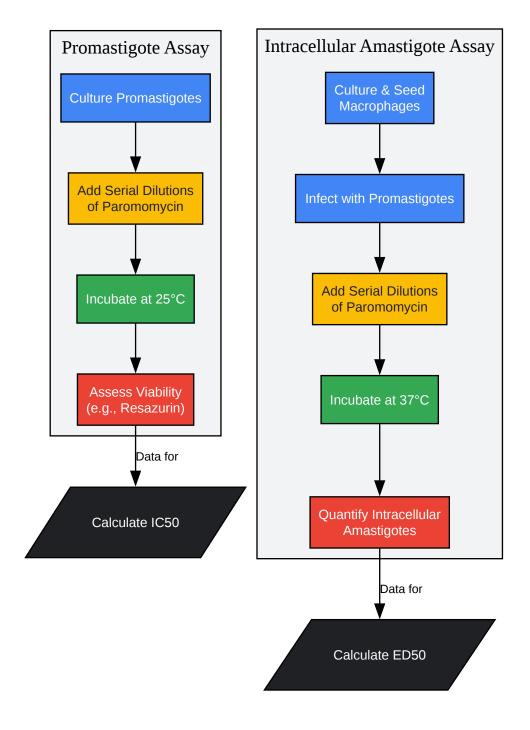
Foundational & Exploratory





- Infection: The adherent macrophages are infected with stationary-phase L. donovani promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
- Drug Treatment: Fresh media containing serial dilutions of paromomycin is added to the infected macrophages.
- Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
- Quantification of Infection: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining, or by using a reporter gene-expressing parasite line.
- Data Analysis: The 50% effective dose (ED50) is calculated by comparing the number of amastigotes in treated versus untreated infected macrophages.





Click to download full resolution via product page

Workflow for in vitro paromomycin susceptibility testing.

Conclusion

Paromomycin is a cornerstone in the treatment of visceral leishmaniasis, offering a safe, effective, and affordable therapeutic option. Its mechanism of action, centered on the disruption of protein synthesis and mitochondrial function, provides a solid basis for its leishmanicidal



activity. While the emergence of resistance is a concern, ongoing research into combination therapies and a deeper understanding of resistance mechanisms will be crucial for preserving its efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of **paromomycin** and the development of novel antileishmanial strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 2. Paromomycin: uptake and resistance in Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paromomycin: uptake and resistance in Leishmania donovani PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jwatch.org [jwatch.org]
- 10. Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized,
 Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Paromomycin for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination therapy with paromomycin-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation PubMed



[pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 16. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 17. uu.diva-portal.org [uu.diva-portal.org]
- 18. Development and characterization of paromomycin-resistant Leishmania donovani promastigotes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Paromomycin for the Treatment of Visceral Leishmaniasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158545#paromomycin-for-treating-leishmania-donovani-infection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com